molecular formula C23H48O2Sn B15486040 Tributyl(undecanoyloxy)stannane CAS No. 13735-72-3

Tributyl(undecanoyloxy)stannane

Cat. No.: B15486040
CAS No.: 13735-72-3
M. Wt: 475.3 g/mol
InChI Key: KAYGFRJPGDKKRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(undecanoyloxy)stannane is an organotin compound with the molecular formula C23H48O2Sn and the CAS Registry Number 69226-47-7 . This compound, also known as tributylstannyl undecanoate, belongs to the class of trialkyltins . Organotin compounds are of significant interest in research due to their utility as reagents in synthetic chemistry. For instance, organotin hydrides, which share a similar tributyltin structure, are well-established as efficient radical reducing agents in organic synthesis . The molecular structure features a tin atom bonded to three butyl groups and an undecanoyloxy group, as represented by the SMILES notation CCCCCCCCCCC(=O)O Sn (CCCC)CCCC . Researchers value such compounds for exploring reaction mechanisms and developing new synthetic pathways. It is critical to note that organotin compounds are associated with high toxicity and lipophilicity , and this product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols must be followed during handling.

Properties

CAS No.

13735-72-3

Molecular Formula

C23H48O2Sn

Molecular Weight

475.3 g/mol

IUPAC Name

tributylstannyl undecanoate

InChI

InChI=1S/C11H22O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11(12)13;3*1-3-4-2;/h2-10H2,1H3,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

KAYGFRJPGDKKRX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Properties of Tributyltin Esters

Compound Name Molecular Formula Substituent Chain Key Features
Tributyl(undecanoyloxy)stannane C₂₃H₅₀OSn Linear C₁₁ High lipophilicity; CCS = 216.5 Ų ([M+H]+)
Tributyl(isodecanoyloxy)stannane C₂₂H₄₆O₂Sn Branched C₁₀ Reduced steric hindrance; CCS data unavailable
Tributyl(isononanoyloxy)stannane C₂₁H₄₄O₂Sn Branched C₉ Shorter chain lowers molecular weight (461.31 g/mol)
(Benzoyloxy)(tributyl)stannane C₁₉H₃₂O₂Sn Aromatic C₆ Aromatic ester increases reactivity in cross-coupling reactions
Tributyl(chloromethyl)stannane C₁₃H₂₇ClSn Chloromethyl Unstable at room temperature; requires cold storage (-10°C)

Key Observations :

  • Branching: Branched analogs (e.g., isodecanoyloxy) exhibit lower steric hindrance, favoring nucleophilic substitution reactions .
  • Aromatic vs. Aliphatic : Benzoyloxy derivatives participate in Stille couplings due to aromatic stabilization, unlike aliphatic analogs .

Reactivity and Stability

  • Tributyl(chloromethyl)stannane decomposes at ambient temperatures, necessitating storage at -10°C in hexanes. Its instability contrasts with the relative stability of undecanoyloxy derivatives, which lack reactive halogens .
  • Triisopropyltin undecylenate (CAS: 73928-00-4) shares a similar acyloxy chain but replaces tributyl groups with triisopropyltin. This substitution increases toxicity (LD₅₀ = 80 mg/kg in rats) due to enhanced membrane permeability .

Toxicity and Hazards

Table 2: Toxicity Data for Selected Organotin Compounds

Compound Name Toxicity Profile Key Data
This compound Limited data Predicted high lipophilicity may enhance bioaccumulation risks
(Sebacoyldioxy)bis(tributyl)stannane Acute toxicity LD₅₀ = 18 mg/kg (intravenous, mice)
Triisopropyltin undecylenate Poison by ingestion LDLo = 80 mg/kg (oral, rats); emits toxic SOx and Sn upon decomposition
Tributylstannane (parent compound) Hazardous Causes skin/eye irritation; hydrolyzes to toxic tin oxides

Insights :

  • Structure-Activity Relationship: Longer acyloxy chains (e.g., undecanoyloxy) may reduce acute toxicity compared to halogenated analogs but pose chronic risks due to persistence .
  • Regulatory Status: Tributyltin compounds are restricted under EU REACH due to environmental toxicity, though specific data on undecanoyloxy derivatives remain sparse .

Q & A

Q. What are the recommended safety protocols for handling tributyl(undecanoyloxy)stannane in laboratory settings?

this compound poses acute toxicity (oral, dermal) and respiratory hazards. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of vapors or aerosols.
  • Emergency Procedures: In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
  • Storage: Keep in airtight containers away from oxidizers and moisture to prevent decomposition .

Q. How can researchers optimize the synthesis of this compound?

Synthesis optimization involves:

  • Precursor Selection: Start with tributyl(chloromethyl)stannane and undecanoyl chloride under inert conditions (e.g., nitrogen atmosphere) .
  • Reaction Conditions: Use anhydrous solvents (e.g., THF) and maintain temperatures between 0–5°C to minimize side reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy .

Q. What characterization techniques are critical for verifying the structure of this compound?

TechniqueKey DataReference
NMR <sup>119</sup>Sn NMR: δ 80–100 ppm (Sn-C coupling); <sup>1</sup>H NMR: δ 0.8–1.6 ppm (butyl groups)
IR Peaks at 1739 cm<sup>-1</sup> (ester C=O), 515–588 cm<sup>-1</sup> (Sn-O)
Mass Spectrometry Molecular ion [M]<sup>+</sup> at m/z 491.28 (C22H44O4Sn)

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in polymerization reactions?

this compound acts as a Lewis acid catalyst, facilitating ring-opening polymerization (e.g., lactones):

  • Coordination Mechanism: The tin center coordinates to monomer carbonyl groups, lowering the activation energy for nucleophilic attack .
  • Kinetic Studies: Reaction rates depend on steric effects from the undecanoyloxy group, which can be tuned for controlled polymer molecular weights .
  • Contradictions: Conflicting reports on catalytic efficiency may arise from trace moisture or solvent polarity variations. Rigorous drying of monomers/solvents is critical .

Q. How can researchers assess the endocrine-disrupting potential of this compound?

Methodological steps include:

  • In Vitro Assays: Use yeast estrogen screen (YES) or human cell lines (e.g., MCF-7) to measure receptor binding affinity .
  • Dose-Response Analysis: Compare EC50 values with known endocrine disruptors (e.g., tributyltin oxide).
  • Metabolite Tracking: Monitor degradation products (e.g., tributyltin derivatives) via LC-MS, as they may exhibit higher toxicity than the parent compound .

Q. What strategies resolve contradictions in toxicity data for organotin compounds like this compound?

  • Variable Control: Standardize test conditions (e.g., pH, temperature, exposure duration) to isolate compound-specific effects .
  • Comparative Studies: Cross-reference toxicity profiles with structurally similar compounds (e.g., tributyltin palmitate) to identify structure-activity relationships .
  • Advanced Analytics: Use metabolomics to differentiate cellular responses to parent compounds vs. metabolites .

Methodological Challenges

Q. How should researchers design experiments to evaluate the stability of this compound under varying environmental conditions?

  • Accelerated Degradation Studies: Expose the compound to UV light, humidity, or elevated temperatures (40–60°C) and monitor decomposition via:
    • TGA/DSC: Detect mass loss or exothermic events indicative of breakdown .
    • GC-MS: Identify volatile degradation byproducts (e.g., tributyltin hydride) .
  • pH-Dependent Stability: Test solubility and stability in buffers (pH 2–12) to simulate biological/environmental matrices .

Q. What computational tools can predict the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations: Model transition states for esterification or transmetallation reactions using software like Gaussian or ORCA.
  • Molecular Dynamics (MD): Simulate interactions with biomacromolecules (e.g., enzymes) to predict inhibitory effects .
  • Limitations: Computational models may underestimate steric hindrance from the undecanoyloxy chain, requiring experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.